
Pubchem_16179565
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_16179565 is a chemical compound listed in the PubChem database, which is a public repository for chemical structures and their biological activities. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of Pubchem_16179565 involves several steps and specific reaction conditions. Common synthetic routes include:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane.
Reduction of Tributyltin Chloride: Another method is the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Pubchem_16179565 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reagents like lithium aluminium hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Scientific Research Applications
Pubchem_16179565 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_16179565 involves its interaction with specific molecular targets and pathways. It acts as a hydrogen donor in radical chain mechanisms, which is crucial for its utility in organic synthesis .
Comparison with Similar Compounds
Pubchem_16179565 can be compared with other similar compounds such as:
Tributyltin Hydride: This compound is similar in structure and function, often used in similar types of reactions.
Trimethyltin Chloride: Another related compound with similar applications in organic synthesis.
This compound stands out due to its specific reactivity and the unique conditions under which it can be synthesized and utilized.
Properties
CAS No. |
196311-56-5 |
|---|---|
Molecular Formula |
C72H26 |
Molecular Weight |
891.0 g/mol |
IUPAC Name |
tetracosacyclo[40.4.4.411,36.413,14.419,24.429,34.26,48.241,49.05,47.046,50.251,53.010,54.018,67.023,66.028,63.033,62.037,52.055,72.056,59.057,70.058,71.060,69.061,64.065,68]doheptaconta-1(46),2,4,6(54),7,9,11,13(70),14,16,18(67),19,21,23,25,27,29(62),30,32,34(59),35,37,39,41(52),42,44,47,49,51(72),53(71),55,57,60,63,65,68-hexatriacontaene |
InChI |
InChI=1S/C72H26/c1-9-27-28-10-2-14-32-36-18-6-22-40-45-26-46-42-24-8-20-38-34-16-4-12-30-29-11-3-15-33-37-19-7-23-41-44-25-43-39-21-5-17-35-31(13-1)47(27)59-60(48(28)32)64(52(36)40)70-56(45)68-58(46)72-66(54(38)42)62(50(30)34)61(49(29)33)65(53(37)41)71(72)57(44)67(68)55(43)69(70)63(59)51(35)39/h1-26H |
InChI Key |
OKHWDONXMRLOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C2C3=C(C=C1C8=CC=C7)C1=CC=CC6=C1C1=C3C3=C7C8=C(C=CC=C8C8=C3C2=C2C9=C5C3=C4C=CC=C3C2=C8)C2=CC=CC3=C4C=CC=C6C4=C1C7=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
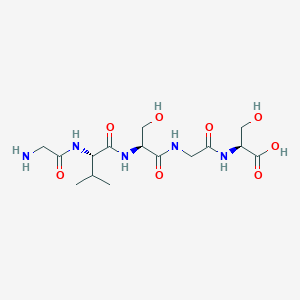
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
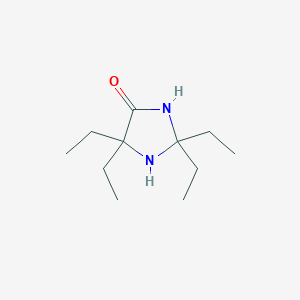
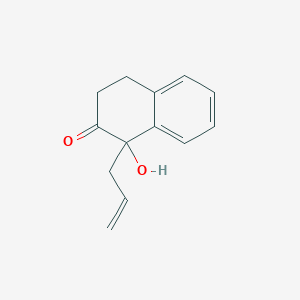
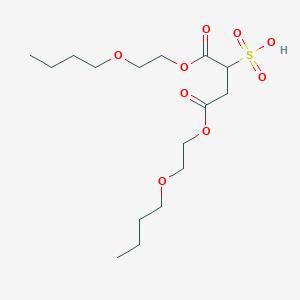
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
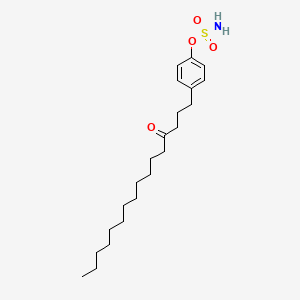
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
